N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide

Catalog No.
S2712294
CAS No.
2034594-06-2
M.F
C18H18N2O3
M. Wt
310.353
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)ben...

CAS Number

2034594-06-2

Product Name

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide

IUPAC Name

3-(dimethylamino)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.353

InChI

InChI=1S/C18H18N2O3/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-17(23-15)16-7-4-10-22-16/h3-11H,12H2,1-2H3,(H,19,21)

InChI Key

VPQBUROMOBTLNL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3

solubility

not available

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is a complex organic compound characterized by its unique structural features. It consists of a benzamide core that is substituted with a dimethylamino group and a bifuran moiety. The presence of the bifuran structure is significant as it imparts distinct electronic and steric properties, which can influence the compound's reactivity and biological activity. This compound is of interest in various scientific fields, including chemistry, biology, and material science.

  • Oxidation: The bifuran moiety can be oxidized to yield diketones.
  • Reduction: The carbonyl group in the benzamide can be reduced to form amines.
  • Substitution: The dimethylamino group can undergo nucleophilic substitution with other nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Substitution Nucleophiles: Halides or amines may be utilized in substitution reactions.

Major Products

The major products from these reactions include:

  • From Oxidation: Diketones.
  • From Reduction: Amines.
  • From Substitution: Various substituted benzamides.

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide has been investigated for its potential biological activities. The compound exhibits properties that may be beneficial in antimicrobial and anticancer applications. Its mechanism of action likely involves interactions with biological macromolecules, such as proteins and enzymes, through π-π stacking interactions and hydrogen bonding facilitated by the bifuran and dimethylamino groups. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide typically involves several steps:

  • Formation of the Bifuran Moiety: This is achieved through oxidative coupling of furan derivatives.
  • Attachment to the Benzamide Core: A Friedel-Crafts acylation reaction introduces the bifuran moiety to the benzamide under acidic conditions.
  • Introduction of the Dimethylamino Group: This can be accomplished via nucleophilic substitution reactions where dimethylamine is introduced to the benzamide core.

Industrial production methods may optimize these synthetic routes for large-scale applications, employing continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity.

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
  • Medicine: Explored as a drug candidate for various diseases due to its unique structural properties.
  • Industry: Utilized in developing new materials with specific electronic or optical characteristics.

Research into the interaction studies of N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide focuses on its ability to bind to specific molecular targets. The bifuran moiety enhances π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group facilitates hydrogen bonding. These interactions are critical for understanding the compound's biological effects and potential therapeutic applications.

Similar Compounds

  • N-(2-(Dimethylamino)ethyl)benzamide
  • N-(4-ethynylphenyl)-1-naphthalenesulfonamide
  • N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide
  • N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide

Uniqueness

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is distinguished by its bifuran moiety, which imparts unique electronic properties compared to other similar compounds. This structural feature influences its reactivity and potential biological activities, making it a versatile candidate for diverse applications in chemistry and medicine. The combination of both bifuran and dimethylamino functionalities allows for unique interactions within biological systems that may not be present in structurally similar compounds.

XLogP3

2.7

Dates

Last modified: 07-22-2023

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